7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Description
7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C16H14BrNO3 and its molecular weight is 348.196. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
This compound is involved in the practical synthesis of complex molecules, such as CCR5 antagonists, which are important for therapeutic applications. Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist using a precursor similar to the target compound through a series of reactions including esterification and the Suzuki−Miyaura reaction, establishing a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).
Pharmacological Research
Research on derivatives of benzoxazepin compounds has shown potential pharmacological applications, including activity as protein-tyrosine kinase (PTK) inhibitors, which are critical in the development of cancer therapies. Li et al. (2017) synthesized novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives and evaluated their inhibitory activities against PTKs, finding that some derivatives exhibit significant activity (Li et al., 2017).
Antioxidant and Antimicrobial Properties
Natural compounds related to the target chemical structure have been isolated from marine algae and evaluated for their antioxidant and antimicrobial properties. Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid (Li et al., 2011). Additionally, Xu et al. (2003) discovered bromophenols with significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Xu et al., 2003).
Dopaminergic Activity
Research into benzazepine derivatives has also explored their potential in modulating dopaminergic activity, which is significant for treating disorders like Parkinson's disease. Neumeyer et al. (1991) synthesized a series of compounds, including a 6-bromo derivative, to evaluate their affinity for the D1 dopamine receptor, identifying candidates for in vivo studies (Neumeyer et al., 1991).
Properties
IUPAC Name |
7-bromo-4-(4-methoxyphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-20-14-5-3-13(4-6-14)18-9-11-8-12(17)2-7-15(11)21-10-16(18)19/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHYGQPRZBSQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.